

Introduction: The Strategic Importance of a Diaminouracil Intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5,6-Diamino-1-methyluracil**

Cat. No.: **B049278**

[Get Quote](#)

5,6-Diamino-1-methyluracil (5,6-DAMU) is a substituted pyrimidine that serves as a cornerstone in synthetic organic and medicinal chemistry. Its true value lies in the vicinal diamino functionality at the C5 and C6 positions of the uracil ring. This arrangement provides a reactive scaffold for the construction of fused heterocyclic systems, most notably purines, pteridines, and other pharmacophores of significant interest. While not a therapeutic agent itself, its role as a direct precursor to compounds like theophylline and as a versatile starting material for novel drug candidates makes a thorough understanding of its properties and chemistry essential for innovation in drug discovery. This guide synthesizes field-proven insights and established chemical principles to provide a practical and in-depth resource for laboratory applications.

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of 5,6-DAMU are fundamental to its handling, reactivity, and application in synthesis.

Chemical Structure

The molecule consists of a pyrimidine-2,4(1H,3H)-dione (uracil) core, methylated at the N1 position, and substituted with amino groups at the C5 and C6 positions.

Caption: 2D representation of **5,6-Diamino-1-methyluracil**.

Core Properties and Identification

A summary of the key physicochemical properties and identifiers for 5,6-DAMU is provided below. These data are critical for material specification, analytical method development, and safety assessments.

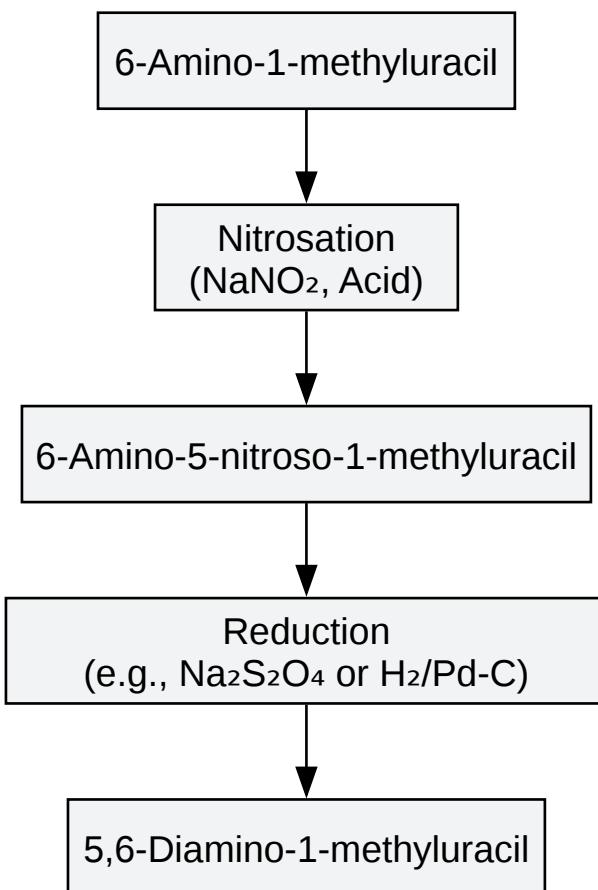
Property	Value	Source(s)
IUPAC Name	5,6-Diamino-1-methylpyrimidine-2,4(1H,3H)-dione	[1] [2]
CAS Number	6972-82-3	[1] [2]
Molecular Formula	C ₅ H ₈ N ₄ O ₂	[1] [2]
Molecular Weight	156.14 g/mol	[1] [2]
Appearance	White to light yellow or green powder/crystal	[2] [3] [4]
Melting Point	270°C (literature)	[2] [4]
Solubility	Sparingly soluble in water and DMSO, slightly soluble in methanol.	[4]
pKa (Predicted)	9.18 ± 0.40	[4]
SMILES	CN1C(=C(C(=O)NC1=O)N)N	[1]

Spectroscopic and Analytical Characterization

While a comprehensive, publicly available dataset of spectra for 5,6-DAMU is scarce, its expected spectroscopic characteristics can be reliably predicted based on its structure and data from closely related analogues such as 5,6-diamino-1,3-dimethyluracil and N-acetylated derivatives.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

- ¹H NMR (DMSO-d₆, predicted): The spectrum is expected to show a singlet for the N1-methyl protons ($\delta \approx 3.2\text{--}3.4$ ppm). The protons of the two amino groups (C5-NH₂ and C6-NH₂) would likely appear as broad singlets, with chemical shifts that are highly dependent on

concentration and temperature, but can be anticipated in the range of δ 4.5-6.5 ppm. The N3-H proton would appear as a singlet further downfield ($\delta \approx 10.5$ -11.0 ppm).


- ^{13}C NMR (DMSO-d₆, predicted): Carbonyl carbons (C2 and C4) are expected in the δ 150-165 ppm region. The C5 and C6 carbons, bonded to nitrogen, would be found in the δ 85-100 ppm and δ 155-165 ppm regions, respectively. The N1-methyl carbon would appear upfield ($\delta \approx 28$ -30 ppm).
- Infrared (IR) Spectroscopy (KBr, cm^{-1}): Key absorption bands would include N-H stretching from the amino groups (3200-3450 cm^{-1}), C=O stretching from the two carbonyl groups (a strong, broad band around 1600-1700 cm^{-1}), C=C and C=N stretching within the ring (1550-1650 cm^{-1}), and N-H bending (around 1600 cm^{-1}).
- Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M^+) at $m/z = 156$. Key fragmentation patterns would likely involve the loss of isocyanate (HNCO) or methyl isocyanate (CH_3NCO) fragments.

Synthesis and Purification Protocols

The most prevalent and reliable synthesis of 5,6-DAMU involves the reduction of a 5-nitroso precursor. This common pathway ensures high conversion and yields a product suitable for subsequent high-purity applications.

Synthetic Workflow Overview

The synthesis is a two-step process starting from the commercially available 6-Amino-1-methyluracil.[9]

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **5,6-Diamino-1-methyluracil**.

Detailed Experimental Protocol: Reduction via Sodium Dithionite

This protocol is a robust and widely cited method for producing 5,6-DAMU with high yield and purity.[2]

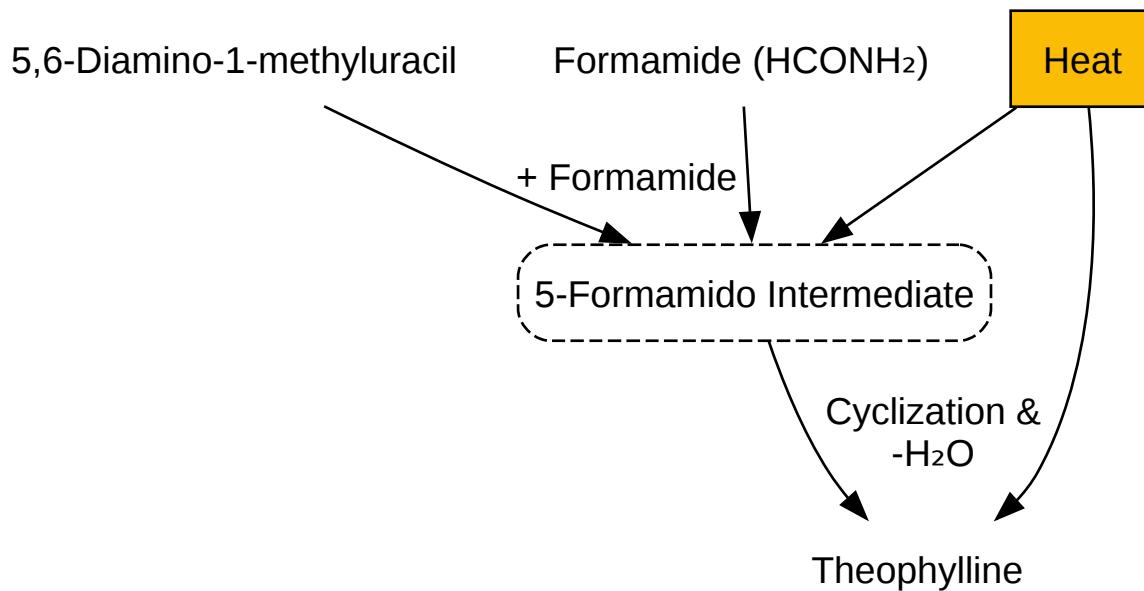
Materials:

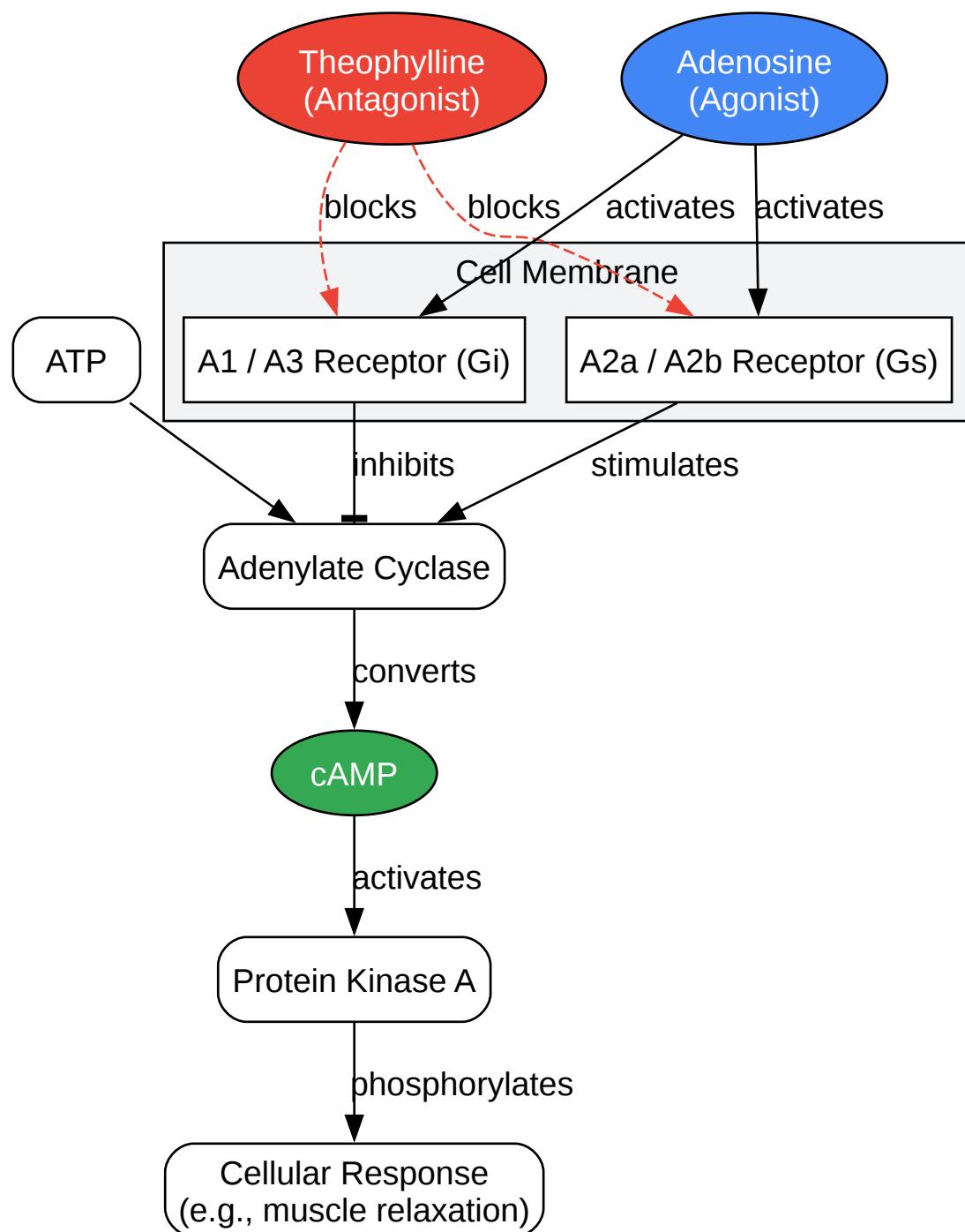
- 6-Amino-5-nitroso-1-methyluracil
- 25% Aqueous Ammonia (NH₄OH)
- Sodium Dithionite (Na₂S₂O₄)

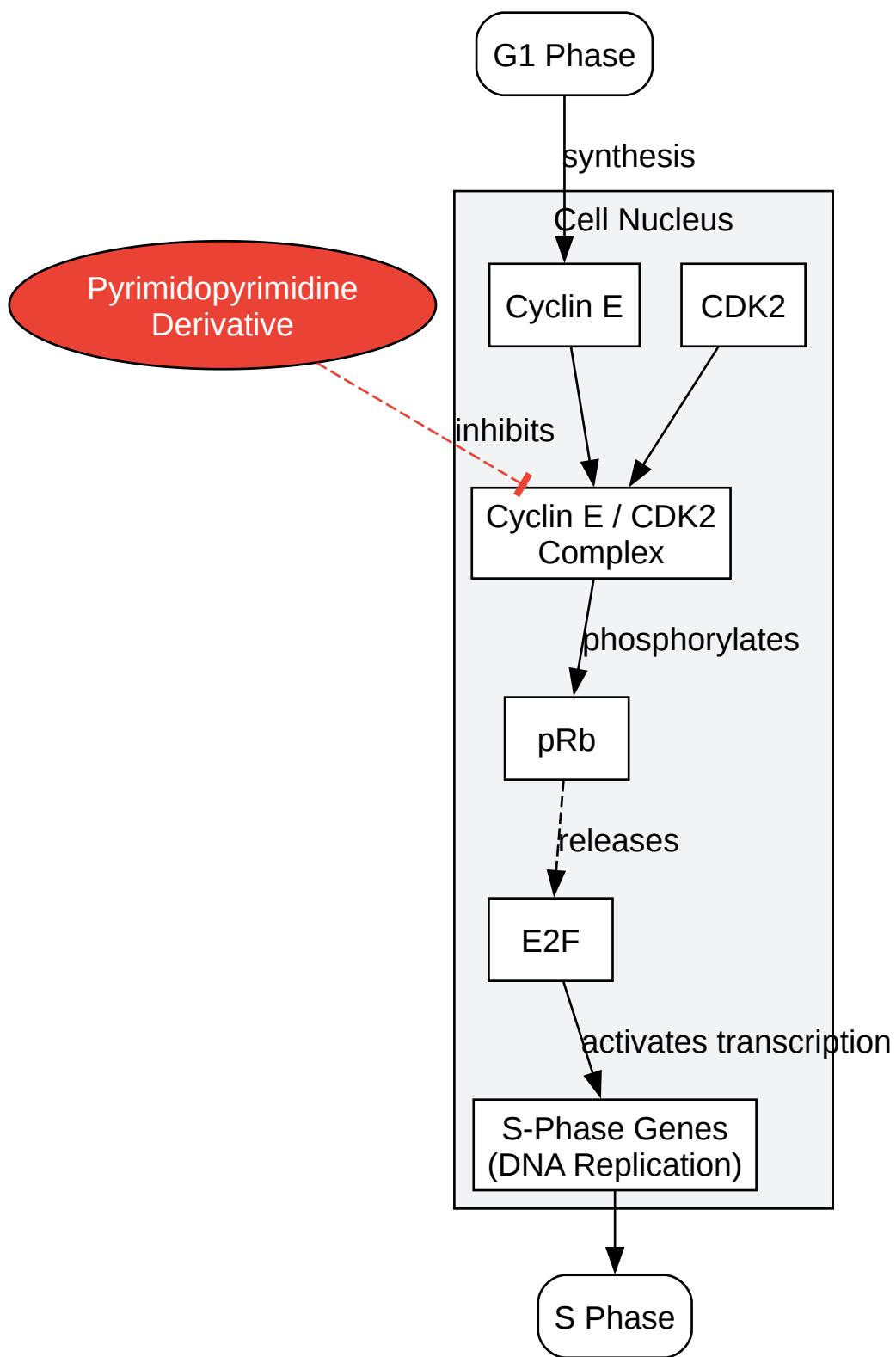
- Ice water

Procedure:

- Dissolution: In a suitable reaction vessel, dissolve 6-Amino-5-nitroso-1-methyluracil (e.g., 11.50 g, 67.6 mmol) in 200 mL of 25% aqueous ammonia. Stir at room temperature (25°C) to ensure complete dissolution.
 - Causality: Aqueous ammonia serves as a basic medium that facilitates the dissolution of the slightly acidic uracil precursor and optimizes the subsequent reduction step.
- Reduction: To the stirred solution, add sodium dithionite (e.g., 41.20 g, 236.6 mmol) portion-wise. An exothermic reaction will occur, causing the temperature to rise.
 - Causality: Sodium dithionite is a powerful and cost-effective reducing agent for converting the nitroso group (-N=O) to an amino group (-NH₂). The excess reagent ensures the reaction goes to completion.
- Controlled Heating: Once the initial exotherm subsides, gently heat the reaction mixture to 60°C and maintain stirring for 1 hour. This ensures the reduction is complete.
- Crystallization and Isolation: Cool the reaction mixture to room temperature and continue stirring for 6 hours to allow for complete precipitation of the product.
- Filtration and Washing: Filter the resulting white solid precipitate. Wash the filter cake thoroughly with ice water to remove any residual salts and ammonia.
 - Causality: Washing with ice water minimizes the loss of the product due to solubility while effectively removing inorganic byproducts.
- Drying: Dry the isolated solid under vacuum to yield **5,6-Diamino-1-methyluracil**. A typical yield for this procedure is approximately 88%.^[2]


Chemical Reactivity and Synthetic Applications


The utility of 5,6-DAMU is defined by its reactivity, particularly its function as a precursor to fused heterocyclic systems.


Traube Purine Synthesis: Access to Xanthine Derivatives

The most significant application of 5,6-DAMU is in the Traube purine synthesis, a classic and efficient method for constructing the purine ring system.[\[10\]](#)[\[11\]](#) This reaction involves the condensation of the diaminopyrimidine with a one-carbon electrophile, followed by cyclization and dehydration.

A prime example is the synthesis of Theophylline, a bronchodilator and important pharmaceutical.[\[12\]](#)[\[13\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 2. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
- 4. Adenosine receptor signaling in the brain immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and identification of 5-acetylamino-6-formylamino-3-methyluracil as a major metabolite of caffeine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Traube purine synthesis | PPTX [slideshare.net]
- 12. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]
- 13. Theophylline synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of a Diaminouracil Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b049278#5-6-diamino-1-methyluracil-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com